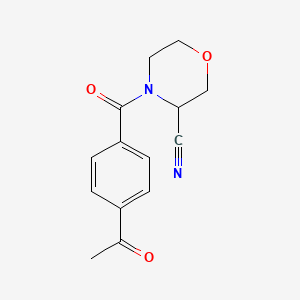

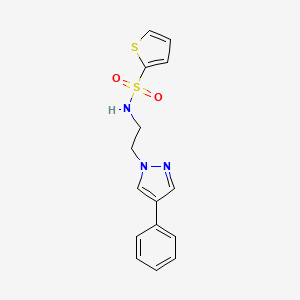

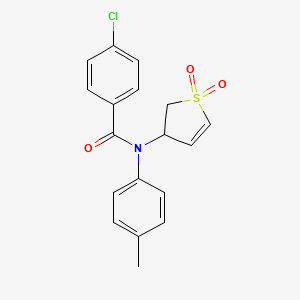

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide, also known as A-740003, is a small molecule antagonist of P2X7 receptor, a member of the purinergic receptor family. P2X7 receptor is expressed on immune cells, including macrophages, dendritic cells, and T cells, and plays a critical role in inflammation, immunity, and cell death. A-740003 has been extensively studied in vitro and in vivo, and has shown potential as a therapeutic agent for various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explored the metabolism of several chloroacetamide herbicides in human and rat liver microsomes. This research highlighted the complex metabolic activation pathways of these compounds, potentially leading to carcinogenic products. The study provides insights into the metabolic processes of chloroacetamide derivatives, which could be relevant for understanding the biological interactions and potential applications of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide" in scientific research (Coleman, Linderman, Hodgson, & Rose, 2000).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Weisshaar and Böger (1989) investigated the effect of chloroacetamides on fatty acid synthesis in the green alga Scenedesmus acutus. Their findings on the inhibitory action of chloroacetamide derivatives on biosynthetic pathways can provide a foundation for researching the potential biochemical or agricultural applications of similar compounds, including the specific acetamide of interest (Weisshaar & Böger, 1989).

Synthesis and Applications in Green Chemistry

Research by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, illustrates the commitment to environmentally friendly synthesis methods for related compounds. This approach could be indicative of the methods that might be applied to or developed from the synthesis of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide," showcasing the potential for sustainable development in chemical synthesis (Zhang, 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study by Rani et al. (2014) on the synthesis of 2-(Substituted phenoxy) Acetamide Derivatives and their potential as anticancer, anti-inflammatory, and analgesic agents highlights the therapeutic potentials of acetamide derivatives. This research area may offer insights into the potential biomedical applications of similar compounds, including the exploration of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide" for therapeutic uses (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-23-16-7-2-3-8-17(16)24-12-18(22)20-10-9-15(21)13-5-4-6-14(19)11-13/h2-8,11,15,21H,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVAONXLQZTZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)